molecular formula C6H14ClNO B14550163 3-Methyl-4-(methylamino)butan-2-one;hydrochloride CAS No. 61841-62-1

3-Methyl-4-(methylamino)butan-2-one;hydrochloride

Cat. No.: B14550163
CAS No.: 61841-62-1
M. Wt: 151.63 g/mol
InChI Key: HYROKZWFGAOVBB-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylamino)butan-2-one;hydrochloride is a chemical compound with a molecular formula of C6H13NO•HCl It is a hydrochloride salt form of 3-Methyl-4-(methylamino)butan-2-one, which is a ketone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylamino)butan-2-one;hydrochloride typically involves the reaction of 3-Methyl-2-butanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylamino)butan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

3-Methyl-4-(methylamino)butan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylamino)butan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting enzymatic activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanone: A ketone with similar structural features but lacking the amino group.

    Methylamine: A simple amine that can react with ketones to form compounds like 3-Methyl-4-(methylamino)butan-2-one.

    4-Methyl-2-pentanone: Another ketone with a similar carbon skeleton but different functional groups.

Uniqueness

3-Methyl-4-(methylamino)butan-2-one;hydrochloride is unique due to the presence of both a ketone and an amino group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

61841-62-1

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-methyl-4-(methylamino)butan-2-one;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(4-7-3)6(2)8;/h5,7H,4H2,1-3H3;1H

InChI Key

HYROKZWFGAOVBB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)C(=O)C.Cl

Origin of Product

United States

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